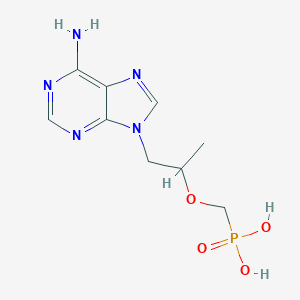

9-(2-Phosphonomethoxypropyl)adénine

Vue d'ensemble

Description

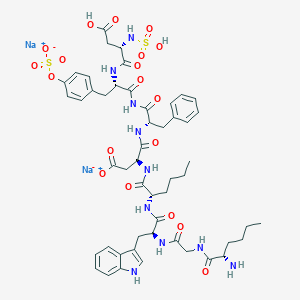

Ténofovir-d6 est une forme deutérée du ténofovir, qui est un analogue nucléotidique inhibiteur de la transcriptase inverse. Il est principalement utilisé comme étalon interne pour la quantification du ténofovir dans diverses méthodes analytiques. Le ténofovir lui-même est un analogue diester nucléotidique acyclique de l’adénosine monophosphate et est largement utilisé dans le traitement des infections par le VIH et l’hépatite B .

Applications De Recherche Scientifique

Tenofovir-d6 is extensively used in scientific research, particularly in:

Chemistry: As an internal standard in analytical methods like HPLC and mass spectrometry for the quantification of tenofovir.

Biology: Studying the pharmacokinetics and metabolism of tenofovir in biological systems.

Medicine: Researching the efficacy and safety of tenofovir-based treatments for HIV and hepatitis B.

Industry: Quality control and validation of pharmaceutical formulations containing tenofovir

Mécanisme D'action

Le ténofovir-d6, comme le ténofovir, inhibe l’activité de la transcriptase inverse du VIH-1 en entrant en compétition avec le substrat naturel, la désoxyadénosine 5’-triphosphate, et en provoquant la terminaison de la chaîne d’ADN. Cela empêche la réplication du virus. Les cibles moléculaires comprennent l’enzyme de la transcriptase inverse et les voies impliquées sont celles liées à la synthèse de l’ADN viral .

Safety and Hazards

9-(2-Phosphonomethoxypropyl)adenine is a nucleotide analogue with potent antiretroviral activity in vitro and in simian models . A randomized, double-blind, placebo-controlled, dose-escalation clinical trial of intravenous PMPA monotherapy was conducted in 20 human immunodeficiency virus (HIV)-infected adults with CD4 cell counts of >/=200 cells/mm3 and plasma HIV RNA levels of >/=10,000 copies/ml . All subjects tolerated dosing without significant adverse events .

Analyse Biochimique

Biochemical Properties

9-(2-Phosphonomethoxypropyl)adenine interacts with various enzymes, proteins, and other biomolecules. It is resistant to phosphorolytic cleavage by cellular esterases, making it both enzymatically and chemically stable . This stability allows it to be taken up by cells in an unaltered intact form .

Cellular Effects

The compound has shown potent and selective activity against human immunodeficiency virus (HIV) and other retroviruses . It exerts its effects by inhibiting the replication of these viruses within the host cells .

Molecular Mechanism

The molecular mechanism of action of 9-(2-Phosphonomethoxypropyl)adenine involves its conversion to its antivirally active diphosphate derivatives by the enzyme 5-Phosphoribosyl 1-pyrophosphate synthetase . This conversion allows it to inhibit the replication of viruses within the host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(2-Phosphonomethoxypropyl)adenine have been observed to change over time. For instance, short-term administration of relatively high doses and prolonged low-dose administration are safe . Chronic daily administration of a high dose results in adverse effects on kidney and bone .

Dosage Effects in Animal Models

In animal models, the effects of 9-(2-Phosphonomethoxypropyl)adenine vary with different dosages. For example, the PMPA dose for monkeys at 8 months of age should be 30 mg/kg .

Metabolic Pathways

9-(2-Phosphonomethoxypropyl)adenine is involved in various metabolic pathways. It interacts with enzymes such as 5-Phosphoribosyl 1-pyrophosphate synthetase, which converts it directly to its antivirally active diphosphate derivatives .

Transport and Distribution

9-(2-Phosphonomethoxypropyl)adenine is transported and distributed within cells and tissues. Due to its resistance to phosphorolytic cleavage by cellular esterases, it is taken up by cells in an unaltered intact form .

Subcellular Localization

Given its role in inhibiting viral replication, it is likely to be localized within the cytoplasm where it can interact with viral and cellular enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

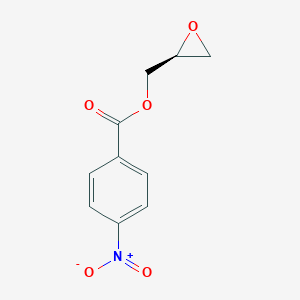

La synthèse du ténofovir-d6 implique l’incorporation d’atomes de deutérium dans la molécule de ténofovir. Une méthode courante est l’estérification du ténofovir avec du carbonate de chlorométhyle et d’isopropyle en présence d’une base et d’un catalyseur de transfert de phase . La réaction est généralement effectuée dans un solvant approprié, suivie d’étapes de purification pour obtenir le produit deutéré.

Méthodes de production industrielle

La production industrielle du ténofovir-d6 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), est courante pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le ténofovir-d6 subit diverses réactions chimiques, notamment :

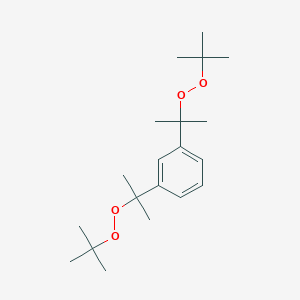

Oxydation : Conversion en sa forme oxydée.

Réduction : Réduction des groupes fonctionnels.

Substitution : Remplacement d’atomes ou de groupes spécifiques au sein de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner du ténofovir-d6 oxydé, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

Le ténofovir-d6 est largement utilisé dans la recherche scientifique, en particulier dans :

Chimie : En tant qu’étalon interne dans des méthodes analytiques comme la HPLC et la spectrométrie de masse pour la quantification du ténofovir.

Biologie : Étude de la pharmacocinétique et du métabolisme du ténofovir dans les systèmes biologiques.

Médecine : Recherche sur l’efficacité et l’innocuité des traitements à base de ténofovir pour le VIH et l’hépatite B.

Industrie : Contrôle de la qualité et validation des formulations pharmaceutiques contenant du ténofovir

Comparaison Avec Des Composés Similaires

Composés similaires

Ténofovir disoproxil fumarate : Un promédicament du ténofovir utilisé pour l’administration orale.

Ténofovir alafénamide : Un autre promédicament avec un profil de sécurité amélioré.

Adéfovir : Un analogue nucléotidique utilisé pour le traitement de l’hépatite B

Unicité

Le ténofovir-d6 est unique en raison de sa teneur en deutérium, ce qui en fait un étalon interne idéal à des fins analytiques. La présence d’atomes de deutérium confère des propriétés spectrométriques de masse distinctes, permettant une quantification précise du ténofovir dans des matrices biologiques complexes .

Propriétés

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861388 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107021-12-5 | |

| Record name | Tenofovir (parent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

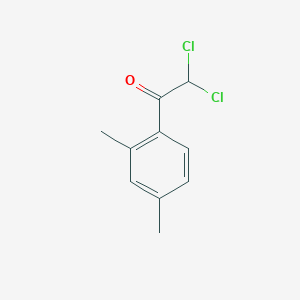

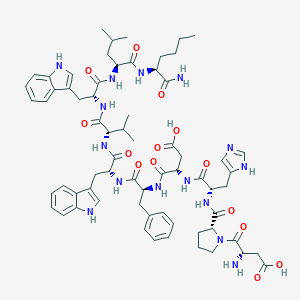

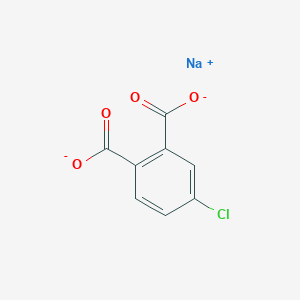

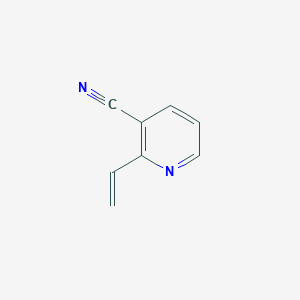

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.